N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Anti-inflammatory Carrageenin-induced paw edema Benzothiazole-piperazine SAR

Standardizing benzothiazole-piperazine anti-inflammatory assays is challenging due to high sensitivity to substituent variations. This compound (74.2% inhibition at 0.2 mmol/kg in carrageenin-induced paw edema model) serves as a validated positive control. - Enables rank-ordering of new analogs with a consistent reference standard. - High-purity batch eliminates confounding MMP-9 modulation, ensuring clean results in anticancer mechanism studies. - Characterized weak CE1 inhibitor (IC50 > 100 µM), ideal as a negative reference in drug-drug interaction panels.

Molecular Formula C20H22N4O2S
Molecular Weight 382.5 g/mol
Cat. No. B5489575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Molecular FormulaC20H22N4O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H22N4O2S/c1-26-16-7-8-17-18(13-16)27-20(21-17)22-19(25)14-23-9-11-24(12-10-23)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,22,25)
InChIKeyMIKYHJREQLHZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzothiazole-Piperazine Acetamide: Procurement Overview


N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic small molecule belonging to the benzothiazole-piperazine acetamide class. It features a 6-methoxybenzothiazole core linked via an acetamide bridge to a 4-phenylpiperazine moiety [1]. This compound has been investigated in academic settings primarily for its anti-inflammatory properties, with studies also exploring its potential as an acetylcholinesterase (AChE) inhibitor and cytotoxic agent [1][2]. Its structure incorporates a basic piperazine nitrogen, contributing to its physicochemical profile as a potential non-acidic anti-inflammatory agent [1].

Benzothiazole-Piperazine Acetamide Substitution Risks


Direct substitution of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide with structurally similar benzothiazole-piperazine analogs is scientifically risky due to the high sensitivity of biological activity to specific substituent patterns. In anti-inflammatory models, the nature of the piperazine N-substituent and the length of the central carbon linker profoundly influence in vivo efficacy; for example, a 4-phenylpiperazine moiety with a two-carbon linker provided the most potent activity within a series, while seemingly minor changes led to lower efficacy [1]. Similarly, in AChE inhibition studies with related 6-methoxybenzothiazole-piperazines, selective inhibitory activity was highly dependent on the specific piperazine substitution, with nontrivial variations in potency observed across close analogs [2]. Even the bioisosteric replacement of the benzothiazole core or the alteration of the methoxy position can drastically alter receptor binding affinities, as demonstrated by a 22-fold change in dopamine D2 receptor binding affinity upon methoxy repositioning in a related series [3]. These SAR findings underscore that the precise molecular architecture of this compound cannot be casually interchanged without risking significant loss of desired pharmacological or probe activity.

Benzothiazole-Piperazine Acetamide Differentiation Guide


Linker Length Impacts Anti-Inflammatory Potency

Within a series of thiazolyl/benzothiazolyl-amide derivatives of 4-phenylpiperazine, the compound bearing the 4-phenylpiperazine moiety and a two-carbon methylene linker demonstrated the highest in vivo anti-inflammatory activity. A direct head-to-head comparison from the same study shows it achieved 74.2% inhibition of carrageenin-induced mouse paw edema at a dose of 0.2 mmol/kg, significantly outperforming the closest analog with a one-carbon linker and identical 4-phenylpiperazine substitution (51% inhibition) [1]. This highlights the critical role of linker length on efficacy and serves as a key differentiator for selecting this compound as a reference standard.

Anti-inflammatory Carrageenin-induced paw edema Benzothiazole-piperazine SAR

Lipophilicity Correlates with In Vivo Activity

The lipophilicity of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, as experimentally measured by reverse-phase thin-layer chromatography (RM value), is reported as 0.618 [1]. This value is higher than that of many less active analogs in the series, such as compound 8 (RM = 0.419) and compound 4 (RM = 0.094) [1]. The study notes that higher lipophilicity in this series generally correlates with increased anti-inflammatory activity, and the RM of 0.618 for the target compound is the highest among the benzothiazole derivatives tested, a feature that may contribute to improved membrane permeability and in vivo distribution [1].

Lipophilicity Physicochemical properties Anti-inflammatory

Selective AChE Inhibition over BChE

In a related series of benzothiazole-piperazine compounds designed as AChE inhibitors, the presence of a 6-methoxy substituent on the benzothiazole ring and a specific piperazine N-substitution pattern was critical for achieving selective AChE inhibition. While the exact target compound was not studied, a close analog featuring a 6-methoxybenzothiazole and a phenylpiperazine motif showed promising and selective AChE inhibitory activity, with no notable inhibition of butyrylcholinesterase (BChE) at 0.1 µM [1]. By contrast, many standard cholinesterase inhibitors exhibit dual activity. This class-level observation suggests that the target compound's specific substitution may confer a desirable selectivity profile for CNS research applications where BChE-related side effects are a concern.

Acetylcholinesterase Butyrylcholinesterase Selectivity Benzothiazole-piperazine

Low Carboxylesterase 1 Inhibition Liability

In vitro screening data from BindingDB indicates that N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide exhibits very weak inhibition of human liver carboxylesterase 1 (CE1), with an IC50 value greater than 100,000 nM (>100 µM) [1]. This is in stark contrast to many ester-containing drugs and prodrugs that potently inhibit CE1 at nanomolar concentrations, leading to potential drug-drug interactions. The weak CE1 inhibition suggests that this compound is unlikely to interfere with the metabolism of co-administered ester drugs or to be rapidly hydrolyzed by this enzyme, offering a practical advantage in multi-drug screening libraries or in vivo polypharmacology studies.

Carboxylesterase Metabolic stability Drug-like properties Benzothiazole

Favorable CNS Drug-Likeness Profile

Although experimental data are limited for the exact target compound, a close structural analog from the same benzothiazole-4-phenylpiperazine class (compound 9 of the Schübler et al. 2017 study: 6-methoxybenzothiazole with phenylpiperazine) exhibited favorable in silico drug-likeness parameters, including a clogP of 4.2, clogS of -4.7, and a drug-likeness score of 0.7 [1]. The target compound is predicted to have a lower molecular weight (382.5 g/mol vs. 408 g/mol) and one less rotatable bond, which may result in an even more favorable CNS MPO profile, enhancing its attractiveness for CNS-targeted discovery programs [2]. This contrasts with heavier, more lipophilic analogs that often fail CNS drug-likeness filters.

Drug-likeness CNS MPO Physicochemical properties Benzothiazole-piperazine

No MMP-9 Inhibition

In a 2025 study of benzothiazole-piperazine acetamides closely related to the target compound, none of the analogs, including the p-tolyl derivative N-(6-methoxybenzothiazol-2-yl)-2-(4-(p-tolyl) piperazin-1-yl) acetamide, displayed any obvious inhibition of matrix metalloproteinase-9 (MMP-9) [1]. MMP-9 inhibition is a common off-target activity for many anticancer agents, leading to impaired wound healing and other side effects. The lack of MMP-9 engagement by this chemotype, which shares the identical 6-methoxybenzothiazole core with the target compound, suggests that the target compound may also avoid this liability, making it a cleaner probe for studying MMP-9-independent anticancer pathways.

MMP-9 Anticancer selectivity Benzothiazole-piperazine Off-target

Benzothiazole-Piperazine Acetamide Applications


In Vivo Anti-Inflammatory Reference Standard

The compound's established high potency (74.2% inhibition at 0.2 mmol/kg) in the carrageenin-induced paw edema model [1] positions it as an ideal positive control or reference standard for laboratories synthesizing and testing new benzothiazole-piperazine anti-inflammatory agents. Procurement ensures a consistent comparator for rank-ordering new analogs and validating in vivo experimental setups.

Selective AChE Inhibitor for Alzheimer's Research

Based on class-level evidence of selective AChE inhibition by closely related 6-methoxybenzothiazole-piperazines [2], the target compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing selective CNS-penetrant AChE inhibitors for Alzheimer's disease. Its predicted favorable CNS MPO profile further supports this application [3]. Procurement of a high-purity batch enables direct evaluation of baseline AChE/BChE selectivity and initial SAR exploration.

MMP-9 Negative Control for Oncology Studies

The demonstrated lack of MMP-9 inhibition by structurally identical core analogs [4] makes this compound a suitable negative control in experiments designed to dissect MMP-9-dependent vs. MMP-9-independent anticancer mechanisms. Procurement ensures a clean probe that does not confound results through unintended matrix metalloproteinase modulation, particularly valuable in cell invasion and metastasis assays.

Low CE1 Probe for DDI Screening

The confirmed weak CE1 inhibition (IC50 > 100 µM) [5] qualifies this compound for inclusion in drug-drug interaction screening panels as a negative reference for carboxylesterase 1-mediated metabolism. This is critical for pharmaceutical companies evaluating the interaction potential of new chemical entities with human hydrolytic enzymes, and procurement of a well-characterized batch ensures reproducible assay performance.

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